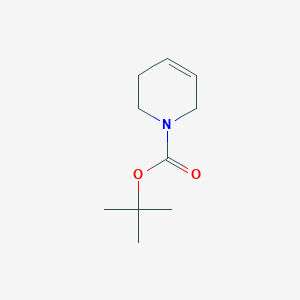

N-Boc-1,2,3,6-tetrahydropyridine

Description

The exact mass of the compound N-Boc-1,2,3,6-tetrahydropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Boc-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHHRQFHCPINIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517997 | |

| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85838-94-4 | |

| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydropyridine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-1,2,3,6-tetrahydropyridine CAS number 85838-94-4

CAS Number: 85838-94-4 Synonyms: tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate; 1-Boc-1,2,3,6-tetrahydropyridine[1][2]

Executive Summary

N-Boc-1,2,3,6-tetrahydropyridine (CAS 85838-94-4) serves as a critical "chiral pool" precursor and scaffold in modern medicinal chemistry. Unlike its thermodynamic isomer (the enamine-like 2,3-dihydro congener), the 1,2,3,6-isomer possesses a non-conjugated double bond that is chemically distinct from the protected nitrogen. This structural isolation allows for highly regioselective functionalization at the C3, C4, and C5 positions without compromising the piperidine ring integrity.

This guide details the physicochemical profile, strategic synthetic utility, and validated protocols for transforming this core into high-value pharmacological pharmacophores, specifically focusing on stereoselective oxidation and cross-coupling methodologies.

Part 1: Molecular Profile & Physicochemical Properties

The utility of N-Boc-1,2,3,6-tetrahydropyridine stems from its lipophilicity and the steric bulk of the tert-butoxycarbonyl (Boc) group, which not only protects the amine but also influences the stereochemical outcome of additions to the alkene.

Physicochemical Datasheet

| Property | Value | Technical Note |

| Molecular Formula | C₁₀H₁₇NO₂ | |

| Molecular Weight | 183.25 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscosity increases significantly at <10°C. |

| Boiling Point | 78–84 °C (at 5 mmHg) | Vacuum distillation is required for purification; decomposes at atmospheric BP. |

| Density | 1.029 g/mL | Denser than typical ethereal solvents; facilitates phase separation. |

| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water. |

| Stability | Air-stable; Store at 2–8 °C | Avoid strong acids (cleaves Boc) and strong oxidizers (unless controlled). |

Part 2: Synthetic Access & Structural Logic

While commercially available, understanding the synthetic origin of CAS 85838-94-4 is vital for troubleshooting impurity profiles in scale-up.

Primary Synthetic Routes

-

Partial Reduction of Pyridines: The industrial route typically involves the partial reduction of N-Boc-pyridinium salts using sodium borohydride (NaBH₄) in methanol. This method is cost-effective but can yield small amounts of the 1,2,3,4-isomer (enamine) impurity, which is unstable.

-

Ring-Closing Metathesis (RCM): For isotopically labeled or highly substituted variants, RCM of diallylamine derivatives using Grubbs' catalysts provides a high-fidelity route to the 1,2,3,6-core.

The "Boc-Effect" on Reactivity

The Boc group is not merely a bystander.[2] Its bulky nature creates a "steric wall" on one face of the piperidine ring. However, in oxidation reactions (like epoxidation), the carbonyl oxygen of the Boc group can participate in hydrogen bonding with incoming reagents (e.g., peracids), occasionally directing attack to the syn-face (contrasteric), depending on the specific oxidant used.

Part 3: Core Protocol – Stereoselective Epoxidation

The transformation of N-Boc-1,2,3,6-tetrahydropyridine into N-Boc-3,4-epoxypiperidine is the most frequent gateway reaction, opening access to 3,4-disubstituted piperidines found in antidepressants (e.g., paroxetine analogs) and antiviral agents.

Experimental Logic (E-E-A-T)

-

Why mCPBA? meta-Chloroperoxybenzoic acid (mCPBA) is preferred over performic acid because it is soluble in DCM, allowing the reaction to proceed in a non-protic environment where the Boc group remains stable.

-

Buffering: The reaction produces m-chlorobenzoic acid as a byproduct. While the Boc group is acid-stable, the resulting epoxide is sensitive to acid-catalyzed ring opening. Therefore, a biphasic buffer (NaHCO₃) is often employed.

Step-by-Step Methodology

Reagents:

-

mCPBA (1.2 equiv, 70-75% purity)

-

Dichloromethane (DCM) (0.2 M concentration relative to substrate)

-

Saturated aq. NaHCO₃

-

Sodium Sulfite (Na₂SO₃)

Workflow:

-

Preparation: Dissolve N-Boc-1,2,3,6-tetrahydropyridine in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice bath. Reason: Controlling the exotherm prevents over-oxidation or Boc-cleavage.

-

Addition: Dissolve mCPBA in a separate volume of DCM. Add this solution dropwise to the reaction flask over 30 minutes. Reason: Dropwise addition maintains stoichiometry locally, preventing side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours. Monitor via TLC (stain with KMnO₄ or Ninhydrin; the epoxide is less polar than the alkene).

-

Quenching: Cool back to 0 °C. Add saturated aq. Na₂SO₃ slowly. Reason: This quenches unreacted peroxides. Test with starch-iodide paper (blue = peroxide present; colorless = safe).

-

Workup: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry over MgSO₄ and concentrate in vacuo.

-

Purification: The crude epoxide is often pure enough (>95%) for ring-opening. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Visualization: Reactivity & Workflow

Caption: Divergent synthesis map showing the primary transformations of the N-Boc-1,2,3,6-tetrahydropyridine core into high-value intermediates.

Part 4: Pharmaceutical Applications[1][2][4]

The 1,2,3,6-tetrahydropyridine core is a "privileged structure" in drug discovery, serving as a template for GPCR ligands and enzyme inhibitors.

ALK Inhibitors (Oncology)

In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., analogs of CH5424802), the tetrahydropyridine ring provides a rigid spacer that positions pharmacophores in the ATP-binding pocket. The double bond is often reduced in the final step to yield a saturated piperidine with specific chair conformations.

Serotonin Reuptake Inhibitors (CNS)

The core is a direct precursor to Paroxetine (Paxil) analogs. The synthesis involves the conjugate addition of aryl groups to the unsaturated system (often requiring activation of the double bond or conversion to an unsaturated lactam) or opening of the derived epoxide with aryl nucleophiles to establish the crucial 3,4-trans stereochemistry.

Glucocerebrosidase Inhibitors (Rare Disease)

Functionalized derivatives, particularly polyhydroxylated piperidines (iminosugars) derived from the dihydroxylation of CAS 85838-94-4, act as chaperones for misfolded glucocerebrosidase in Gaucher disease.

Part 5: Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement | Handling Protocol |

| Skin/Eye Irritant | H315, H319 | Wear nitrile gloves and safety goggles. Wash immediately upon contact.[4] |

| Flammability | H226 (Liquid) | Keep away from open flames and sparks.[5] Ground all glassware during transfer. |

| Storage | Light Sensitive | Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C. |

Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not release into municipal water systems due to potential aquatic toxicity of piperidine derivatives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13094787, tert-Butyl 3,6-dihydro-2H-pyridine-1-carboxylate.[1] Retrieved from [Link]

-

Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles. Journal of Organic Chemistry. (Context: Use of tetrahydropyridine boronic esters). Retrieved from [Link]

-

Kinoshita, K., et al. (2012). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Bioorganic & Medicinal Chemistry.[2][6][7][8] Retrieved from [Link]

Sources

- 1. 1-Boc-1,2,3,6-tetrahydropyridine, 97% | Fisher Scientific [fishersci.ca]

- 2. CAS 85838-94-4: tert-butyl 3,6-dihydropyridine-1(2H)-carbo… [cymitquimica.com]

- 3. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE | 85838-94-4 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. buyat.ppg.com [buyat.ppg.com]

- 6. mdpi.com [mdpi.com]

- 7. Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of N-Boc-1,2,3,6-tetrahydropyridine in medicinal chemistry

Executive Summary

In modern medicinal chemistry, N-Boc-1,2,3,6-tetrahydropyridine (and its regioisomer analogs) serves as a critical "pivot scaffold."[1] It bridges the gap between simple aromatic heterocycles and complex, chiral saturated piperidines—a pharmacophore ubiquitous in GPCR ligands, kinase inhibitors, and ion channel modulators.

This guide details the technical exploitation of this scaffold, moving beyond basic reactivity to advanced intermediate design. We focus on its role as a precursor for 4-arylpiperidines (via Suzuki-Miyaura coupling) and its utility in accessing enantiopure piperidines via asymmetric hydrogenation.[1]

Structural Logic & Electronic Properties

The N-Boc-1,2,3,6-tetrahydropyridine scaffold is defined by two key electronic features that dictate its reactivity profile:

-

The Enecarbamate System: The nitrogen lone pair is delocalized into the Boc carbonyl, reducing the nucleophilicity of the alkene compared to a simple enamine. This stability allows the double bond to survive mild oxidative conditions but remain susceptible to electrophilic attack (e.g., epoxidation, hydroboration).

-

Conformational Bias: Unlike the flexible piperidine ring (chair/boat flux), the tetrahydropyridine ring adopts a half-chair conformation. This rigidification is advantageous for stereoselective functionalization of the double bond.

The "Hub" Strategy: The Enol Triflate Gateway

The most powerful application of this scaffold is its conversion into a metalloid species (boronate or stannane) via an enol triflate intermediate . This transforms the ketone precursor (N-Boc-4-piperidone) into a versatile coupling partner.[1]

-

Path A (Nucleophilic): Conversion to vinyl boronate for Suzuki coupling.

-

Path B (Electrophilic): Direct Heck coupling or Suzuki coupling with aryl boronic acids (less common due to stability issues of the vinyl halide/triflate).

Strategic Applications in Drug Discovery

Accessing the 4-Arylpiperidine Pharmacophore

The 4-arylpiperidine motif is a "privileged structure" found in numerous CNS agents (e.g., Haloperidol analogs, SSRIs). The tetrahydropyridine route offers a distinct advantage over direct nucleophilic aromatic substitution (SnAr) or Grignard additions to piperidones:

-

Mild Conditions: Avoids the harsh bases required for Grignard chemistry.

-

Functional Group Tolerance: Compatible with esters, nitriles, and halides on the aryl ring.

Case Study: PARP Inhibitors (Niraparib Class)

While Niraparib contains a 3-substituted piperidine, the synthetic logic remains identical. The synthesis often employs a Suzuki-Miyaura coupling between an indazole core and a tetrahydropyridine (or pyridine) boronate, followed by reduction.

-

Challenge: Controlling the regiochemistry (3- vs 4-substitution).

-

Solution: Use of N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester allows for the installation of the piperidine ring at the 3-position.[1] Subsequent asymmetric hydrogenation (using Rh or Ru chiral catalysts) sets the stereocenter with high enantiomeric excess (ee).

Detailed Experimental Protocols

The following protocols are optimized for scalability and reproducibility.

Protocol A: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

This is the "Gateway Reagent" for installing the piperidine ring.[1]

Reagents:

-

N-Boc-4-piperidone (1.0 equiv)[1]

-

Lithium Diisopropylamide (LDA) (1.1 equiv)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.05 equiv)[1]

-

Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

-

Pd(dppf)Cl2·CH2Cl2 (0.03 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvents: THF (anhydrous), 1,4-Dioxane (degassed)[1]

Step 1: Enol Triflate Formation

-

Cool a solution of N-Boc-4-piperidone in THF to -78°C under Ar.

-

Add LDA dropwise over 20 min. Stir for 30 min to generate the lithium enolate.

-

Add a solution of PhNTf2 in THF. Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Sat. NH4Cl. Extract: EtOAc. Purify: Flash chromatography (neutral alumina is preferred over silica to prevent hydrolysis).

-

Checkpoint: The enol triflate is moderately unstable; store at -20°C or use immediately.

-

Step 2: Miyaura Borylation

-

Combine the Enol Triflate , B2pin2 , KOAc , and Pd(dppf)Cl2 in 1,4-dioxane.

-

Degas vigorously (sparge with Ar for 15 min). Oxygen inhibits the catalytic cycle.

-

Heat to 80°C for 4–6 hours.

-

Workup: Filter through Celite, concentrate, and recrystallize from hexanes/EtOAc.

-

Yield Target: >75% over 2 steps.[2]

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Coupling the Boronate to an Aryl Halide.

Reagents:

-

Aryl Bromide/Iodide (1.0 equiv)

-

Tetrahydropyridine Boronate (from Protocol A) (1.1 equiv)

-

Pd(PPh3)4 (0.05 equiv) or Pd2(dba)3/XPhos (for sterically hindered substrates)

-

Base: Na2CO3 (2M aq) or K3PO4 (solid)

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water

Procedure:

-

Mix Aryl Halide, Boronate, and Base in the solvent system.

-

Add Catalyst under inert atmosphere.

-

Heat to reflux (DME/Water) or 90°C (Toluene systems) for 12 hours.

-

Purification: Silica gel chromatography.

-

Note: The double bond is prone to migration under acidic workup conditions. Keep aqueous washes neutral/basic.

-

Data Summary & Reaction Parameters

| Transformation | Key Reagent | Catalyst System | Critical Parameter | Typical Yield |

| Enolization | LDA / PhNTf2 | None | Temp < -70°C (Kinetic control) | 85-95% |

| Borylation | B2pin2 | Pd(dppf)Cl2 | O2 exclusion (Degassing) | 70-85% |

| Suzuki Coupling | Aryl Halide | Pd(PPh3)4 | Base choice (Carbonate vs Phosphate) | 60-90% |

| Hydrogenation | H2 (1 atm) | Pd/C or PtO2 | Solvent (MeOH/AcOH speeds up rate) | >95% |

Visualization of Synthetic Workflows

Diagram 1: The Divergent Synthesis Hub

This diagram illustrates how the N-Boc-4-piperidone precursor is activated via the Enol Triflate to access diverse chemical space.[1]

Caption: Divergent synthetic pathways from N-Boc-4-piperidone.[1] The Boronate pathway (Green) is the industry standard for medicinal chemistry library generation.

Diagram 2: Mechanism of Suzuki Cycle with Tetrahydropyridine

Detailing the catalytic cycle for the coupling of the boronate ester.

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of N-Boc-tetrahydropyridine boronate. Transmetallation is often the rate-determining step.[1]

References

-

Eastwood, P. R. (2000). "A versatile synthesis of 4-substituted pyridines and dehydropiperidines." Tetrahedron Letters, 41(19), 3705-3708.[1] Link

-

Occhiato, E. G., et al. (2005). "Vinyl Triflates in Organic Synthesis: A Review." European Journal of Organic Chemistry, 2005(16), 3329-3346.[1] Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Jones, P., et al. (2009).[3] "Discovery of Niraparib: A PARP Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 52(22), 7170–7185.[4] Link

-

Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings." The Journal of Organic Chemistry, 75(5), 1733–1739. Link

Sources

- 1. 1-Boc-1,2,3,6-tetrahydropyridine, 97% | Fisher Scientific [fishersci.ca]

- 2. Unified Total Synthesis of the Limonoid Alkaloids: Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-Boc-1,2,3,6-tetrahydropyridine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Boc-tetrahydropyridine Scaffold

The tetrahydropyridine (THP) moiety is a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.[1] Its partially saturated, six-membered nitrogen-containing ring structure is found in numerous bioactive natural products and synthetic pharmaceutical agents.[2] The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of 1,2,3,6-tetrahydropyridine yields a stable, yet remarkably versatile building block. The Boc group's stability to many nucleophilic and basic conditions, coupled with its facile removal under acidic conditions, makes it an ideal tool for multi-step syntheses.[3][4][5]

This guide will explore the fundamental chemistry of N-Boc-1,2,3,6-tetrahydropyridine, elucidating how its unique structural features are leveraged to construct complex molecular architectures with significant therapeutic potential, particularly in the realms of neurodegenerative diseases and oncology.[1][6]

Core Synthesis and Physicochemical Properties

Synthesis of N-Boc-1,2,3,6-tetrahydropyridine

The most common and efficient synthesis of N-Boc-1,2,3,6-tetrahydropyridine involves the protection of the secondary amine of 1,2,3,6-tetrahydropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the nitrogen atom of the tetrahydropyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O.[3] The reaction is typically carried out in the presence of a mild base, such as triethylamine, to neutralize the acidic byproduct.[7]

Generalized Synthetic Workflow:

Caption: General workflow for the synthesis of N-Boc-1,2,3,6-tetrahydropyridine.

Physicochemical Data

A summary of the key physicochemical properties of N-Boc-1,2,3,6-tetrahydropyridine is presented below.

| Property | Value | Reference |

| CAS Number | 85838-94-4 | [8] |

| Molecular Formula | C₁₀H₁₇NO₂ | [8] |

| Molecular Weight | 183.25 g/mol | [8] |

| Appearance | Colorless to light yellow clear liquid | [8] |

| Boiling Point | 78-84 °C / 5 mm Hg | [8] |

| Density | 1.029 g/cm³ | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents.[8] |

Reactivity and Synthetic Transformations

The synthetic utility of N-Boc-1,2,3,6-tetrahydropyridine stems from the reactivity of its endocyclic double bond. This alkene functionality can undergo a variety of addition reactions, providing access to a diverse range of substituted piperidine derivatives.

Hydroboration-Oxidation

The hydroboration-oxidation of N-Boc-1,2,3,6-tetrahydropyridine is a powerful method for the anti-Markovnikov hydration of the double bond.[9] This two-step process involves the syn-addition of borane (BH₃) across the alkene, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base.[10][11] The result is the formation of N-Boc-4-hydroxypiperidine, with the hydroxyl group positioned at the less substituted carbon.[12] This regioselectivity is a key advantage of this reaction.[9]

Detailed Experimental Protocol: Hydroboration-Oxidation

-

Hydroboration:

-

Dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of borane-THF complex (BH₃·THF, ~1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 3M NaOH, 3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq), ensuring the temperature does not exceed 20 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Perform an aqueous workup by separating the organic layer, extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), combining the organic layers, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the crude product via flash column chromatography to yield N-Boc-4-hydroxypiperidine.

-

Dihydroxylation

Dihydroxylation of the alkene in N-Boc-1,2,3,6-tetrahydropyridine can be achieved to produce either syn- or anti-diols, depending on the reagents employed.

-

Syn-Dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄).[13] OsO₄ generally provides higher yields and stereoselectivity.[13]

-

Anti-Dihydroxylation: This transformation proceeds via an epoxide intermediate. First, the alkene is epoxidized using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then opened via acid- or base-catalyzed hydrolysis to yield the trans-diol. A bacterial strain, Sphingomonas sp. HXN-200, has also been shown to catalyze the trans-dihydroxylation of N-substituted 1,2,5,6-tetrahydropyridines with high enantioselectivity.[14]

Reaction Pathway Diagram:

Caption: Pathways for the dihydroxylation of N-Boc-1,2,3,6-tetrahydropyridine.

Applications in Drug Discovery and Complex Molecule Synthesis

The derivatives of N-Boc-1,2,3,6-tetrahydropyridine are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The tetrahydropyridine scaffold is of particular interest in the development of treatments for neurological disorders.[6] This is partly due to the discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that induces Parkinsonism, which has spurred research into THP derivatives as potential therapeutic agents.[1][15][16]

Case Study: Monoamine Oxidase (MAO) Inhibitors

Substituted tetrahydropyridines are well-recognized for their monoamine oxidase (MAO) inhibitory activity.[17] MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters like dopamine and serotonin.[17] Inhibition of these enzymes is a validated strategy for treating depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[1][16] The N-Boc-1,2,3,6-tetrahydropyridine core can be functionalized, for instance, through Suzuki-Miyaura cross-coupling reactions of its boronic ester derivatives, to generate libraries of compounds for screening as potent and selective MAO inhibitors.

Safety and Handling

N-Boc-1,2,3,6-tetrahydropyridine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[18] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[18][19] It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[18][19][20][21]

-

Hazards: May cause skin and serious eye irritation, as well as respiratory irritation.[18][22]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[18]

Conclusion

N-Boc-1,2,3,6-tetrahydropyridine is a cornerstone heterocyclic building block that offers a reliable and versatile platform for the synthesis of complex, biologically active molecules. The Boc protecting group provides the necessary stability for selective transformations of the alkene, which can be manipulated to install a variety of functional groups with high regio- and stereocontrol. A thorough understanding of its reactivity is essential for researchers and scientists in the field of drug development, enabling the rational design and synthesis of novel therapeutics.

References

-

MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

-

Digital Commons at Buffalo State. Synthesis of Library of N-t-boc Amino ester. [Link]

-

PubMed Central. Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubChem. 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. [Link]

-

PubMed. Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. [Link]

-

NIST WebBook. 1,2,3,6-Tetrahydropyridine. [Link]

-

Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

-

YouTube. Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

Chemistry LibreTexts. 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. [Link]

-

Auctores Journals. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

-

University of York. Asymmetric Dihydroxylation via Ligand-Accelerated Catalysis+. [Link]

-

PubMed Central. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. [Link]

-

Wikipedia. Hydroboration–oxidation reaction. [Link]

-

Hydroboration-Oxidation of Alkenes. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed. cis-Dihydroxylation of alkenes with oxone catalyzed by iron complexes of a macrocyclic tetraaza ligand and reaction mechanism by ESI-MS spectrometry and DFT calculations. [Link]

-

Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH. [Link]

-

YouTube. Targeting NLRP3: DFV890 and Beyond. [Link]

-

ResearchGate. The Chemistry and Pharmacology of Tetrahydropyridines. [Link]

-

YouTube. 9.8b Hydroboration Oxidation. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

-

PubMed. Enantioselective trans dihydroxylation of nonactivated C-C double bonds of aliphatic heterocycles with Sphingomonas sp. HXN-200. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. jk-sci.com [jk-sci.com]

- 8. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE | 85838-94-4 [chemicalbook.com]

- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Enantioselective trans dihydroxylation of nonactivated C-C double bonds of aliphatic heterocycles with Sphingomonas sp. HXN-200 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. synquestlabs.com [synquestlabs.com]

- 19. fishersci.nl [fishersci.nl]

- 20. globechemie.com [globechemie.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid | C11H17NO4 | CID 13032569 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activities of Substituted Tetrahydropyridines

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The 1,2,3,6-tetrahydropyridine (THP) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically defined by the neurotoxicological paradigm of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), recent advancements have repositioned substituted THPs as potent cholinomimetics, anticancer agents, and anti-inflammatory modulators.[1]

This guide analyzes the structure-activity relationships (SAR) of substituted THPs, detailing their transition from neurotoxins to therapeutic candidates.[2][3] It provides validated experimental protocols for assessing their biological activities and visualizes the critical mechanistic pathways governing their pharmacodynamics.

Structural Significance & Pharmacophore Analysis

The 1,2,3,6-tetrahydropyridine ring is a partially hydrogenated pyridine containing one double bond at the C3-C4 position. Its biological versatility stems from its ability to adopt conformations that mimic endogenous neurotransmitters and metabolic intermediates.

Key Structural Features[1][4][5]

-

Lipophilicity: The reduced ring increases lipophilicity compared to pyridine, facilitating Blood-Brain Barrier (BBB) penetration.

-

Metabolic Susceptibility: The allylic amine motif is a substrate for monoamine oxidases (MAO), a double-edged sword that drives both the bioactivation of prodrugs and the generation of neurotoxins.

-

Conformational Flexibility: The semi-rigid ring allows for "induced fit" binding in the active sites of Acetylcholinesterase (AChE) and Muscarinic Acetylcholine Receptors (mAChRs).

Neuropharmacology: The MPTP Paradigm & MAO Interaction

Understanding the biological activity of THPs requires dissecting the mechanism of MPTP. This molecule is not toxic itself but is a pro-toxin bioactivated by MAO-B. This pathway is critical for researchers designing THP-based drugs to avoid neurotoxicity.

Mechanism of Action[6][7]

-

Crossing the BBB: Lipophilic MPTP enters the brain.

-

Bioactivation: In glial cells, MAO-B oxidizes MPTP to the dihydropyridinium ion (MPDP+), which spontaneously oxidizes to the toxic 1-methyl-4-phenylpyridinium ion (MPP+).

-

Uptake: MPP+ is a substrate for the Dopamine Transporter (DAT), concentrating it specifically in dopaminergic neurons.

-

Toxicity: MPP+ accumulates in mitochondria, inhibiting Complex I of the electron transport chain, leading to ATP depletion and cell death.

Visualization: MPTP Metabolic Activation Pathway

Figure 1: The bioactivation pathway of MPTP demonstrating the critical role of MAO-B and DAT in selective neurotoxicity.

Therapeutic Applications & Bioactivity Data[4][5][6][8][9][10][11][12]

Researchers have successfully modified the THP core to eliminate MAO substrate affinity while retaining therapeutic potency.

Cholinergic Modulation (Alzheimer's Disease)

Substituted THPs, particularly 3-aryl-N-methyl-1,2,5,6-tetrahydropyridines , act as potent AChE inhibitors. Unlike MPTP, these derivatives often possess bulky aryl substituents at the C3 position that sterically hinder MAO-B oxidation while optimizing binding to the AChE peripheral anionic site.

Comparative Potency of 3-Aryl-N-Methyl Derivatives:

| Compound Code | Substituent (Aryl) | Target | Activity (IC50 / Inhibition) | Mechanism |

| 5a | Phenyl | AChE | High Potency (Rank 1) | Competitive Inhibition |

| 5b | 4-Methoxyphenyl | AChE | Moderate Potency (Rank 2) | Competitive Inhibition |

| 5h | 3-Chlorophenyl | AChE | Lower Potency (Rank 3) | Competitive Inhibition |

| Arecoline | (Natural Alkaloid) | mAChR | Agonist | Muscarinic Agonism |

Data Source: Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives (PMC).

Anticancer Activity

Recent studies highlight thiazole-linked tetrahydropyridines and N-benzoylamino-THPs as promising cytotoxic agents. The mechanism involves disruption of tubulin polymerization and induction of apoptosis.

Cytotoxicity Profile (Breast Cancer Models):

| Compound | Structure Description | Cell Line | IC50 (µM) | Reference Drug (IC50) |

| 6d | Thiazole-linked (p-F, m-Cl phenyl) | MCF-7 | 9.94 ± 1.02 | Doxorubicin (< 5 µM) |

| 6e | Thiazole-linked (Cl, NH2 pyridine) | MDA-MB-231 | 9.54 ± 0.95 | Doxorubicin (< 5 µM) |

| EH2 | N-benzoylamino-5-ethyl-THP | MCF-7 | Low µM range | N/A |

Data Source: Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues (PubMed).

Antimicrobial & Antibiofilm

Substituted THPs disrupt bacterial biofilm formation, a critical factor in antibiotic resistance. Specifically, N-substituted tetrahydropyridines have shown efficacy against S. aureus.

-

Active Agents: Compounds 4k, 4l, 4n.[4]

-

Mechanism: Interference with quorum sensing and early-stage adherence proteins (SarA, CrtM).

-

Efficacy: Compound 4n showed ~75% eradication of S. aureus biofilm at 100 µg/mL.[4]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating control steps.

Protocol A: In Vitro Acetylcholinesterase (AChE) Inhibition Screening

Based on the modified Ellman’s method.

Objective: Determine the IC50 of a novel THP derivative against AChE.

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme: Electric eel AChE (500 U/mL stock).

-

Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM).

-

Test Compound: Dissolved in DMSO (Final DMSO concentration < 1%).

Step-by-Step Methodology:

-

Blank Preparation (Autohydrolysis Check): In a 96-well plate, add 150 µL buffer, 20 µL DTNB, and 20 µL ATChI. Validation: If absorbance increases significantly over 5 mins without enzyme, reagents are degraded.

-

Enzyme Control (100% Activity): Add 140 µL buffer, 20 µL DTNB, 10 µL AChE, and 10 µL DMSO. Incubate for 10 mins at 25°C.

-

Inhibitor Incubation: Add 140 µL buffer, 20 µL DTNB, 10 µL AChE, and 10 µL Test Compound (varying concentrations). Incubate for 10 mins at 25°C to allow inhibitor-enzyme binding.

-

Reaction Initiation: Add 20 µL ATChI to all wells.

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Calculate the slope (ΔAbs/min).

Protocol B: Evaluation of MPTP-like Neurotoxicity (Safety Screen)

Essential for any new THP derivative to rule out Parkinsonian side effects.

Objective: Assess if the new THP is a substrate for MAO-B.

Methodology:

-

System: Incubate test compound (50 µM) with recombinant human MAO-B enzyme and mitochondria-rich fraction.

-

Detection: HPLC-UV/Vis or LC-MS.

-

Endpoint: Monitor the formation of the dihydropyridinium intermediate (absorption max ~345 nm) or the pyridinium species (absorption max ~290 nm).

-

Control: Run parallel assay with MPTP (Positive Control) and Selegiline (MAO-B Inhibitor + MPTP) to validate the assay window.

Visualization of Screening Logic

The following diagram illustrates the logical flow for evaluating a new library of tetrahydropyridines, prioritizing safety (neurotoxicity exclusion) before efficacy.

Figure 2: Strategic screening workflow for THP derivatives, prioritizing the exclusion of MPTP-like neurotoxicity mechanisms.

References

-

Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Source: PubMed Central (PMC). URL:[Link]

-

Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues as Anticancer Agents. Source: PubMed. URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus. Source: PubMed Central (PMC). URL:[Link]

-

Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. Source: Chemical Research in Toxicology (ACS). URL:[Link]

-

Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. Source: PubMed Central (PMC). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Boc-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: Understanding the Utility and Inherent Risks of N-Boc-1,2,3,6-tetrahydropyridine

N-Boc-1,2,3,6-tetrahydropyridine is a pivotal building block in modern synthetic organic chemistry, particularly valued in the pharmaceutical industry for the construction of complex nitrogen-containing heterocycles. Its unique structure, featuring a protected amine and a reactive double bond, makes it a versatile intermediate for introducing the tetrahydropyridine moiety into target molecules, a common scaffold in neuroactive compounds and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions, yet can be readily removed under acidic conditions, providing a strategic advantage in multi-step syntheses.[1]

However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for N-Boc-1,2,3,6-tetrahydropyridine, grounded in established safety protocols and material safety data. Our objective is to empower researchers to utilize this reagent with confidence and, most importantly, with the utmost attention to safety.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

The primary hazards associated with N-Boc-1,2,3,6-tetrahydropyridine and similar Boc-protected amines are skin, eye, and respiratory irritation.[2][3] While comprehensive toxicological data for this specific compound is not extensively published, the Globally Harmonized System (GHS) classifications for analogous compounds provide a strong basis for a cautious approach.

Key Hazard Statements:

The causality behind these hazards lies in the chemical nature of the compound. The presence of the amine functionality, even when protected, can lead to irritation upon contact with mucous membranes and skin. The potential for aerosolization of the liquid or fine particles of any solid derivatives necessitates careful handling to avoid inhalation.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₂ | [4] |

| Molecular Weight | 183.25 g/mol | [5] |

| Boiling Point | 78-84°C at 5 mmHg | [4] |

| Density | 1.029 g/cm³ | [4] |

| Flash Point | 99.9°C | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4] |

| Storage Temperature | Room Temperature, in a dry, dark place | [4] |

The Hierarchy of Controls: A Multi-layered Defense

A robust safety protocol relies on a multi-layered approach to mitigate risks. The hierarchy of controls, from most to least effective, provides a framework for the safe handling of N-Boc-1,2,3,6-tetrahydropyridine.

Caption: Hierarchy of controls for managing risks associated with N-Boc-1,2,3,6-tetrahydropyridine.

Standard Operating Procedure: From Receipt to Disposal

Receiving and Storage

-

Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong acids and oxidizing agents.[6] The storage area should be clearly labeled.

Personal Protective Equipment (PPE)

A critical last line of defense, appropriate PPE must be worn at all times when handling N-Boc-1,2,3,6-tetrahydropyridine.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant nitrile or neoprene gloves.[7] | To prevent skin contact and irritation.[2] |

| Eye Protection | Chemical splash goggles or a face shield.[2] | To protect eyes from splashes and aerosols.[2] |

| Lab Coat | A long-sleeved, flame-resistant lab coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | Not typically required for small-scale use in a fume hood. For larger quantities or in case of poor ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8] | To prevent respiratory tract irritation from vapors or aerosols.[2] |

Handling and Use

-

Ventilation: All handling of N-Boc-1,2,3,6-tetrahydropyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Dispensing: When transferring the liquid, use a calibrated pipette or syringe to ensure accuracy and minimize the risk of spills.

-

Heating: Avoid overheating, as this can lead to decomposition and the release of hazardous vapors, including nitrogen oxides and carbon monoxide.[2]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

Emergency Procedures: Preparedness is Paramount

Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.

Caption: Workflow for responding to a spill of N-Boc-1,2,3,6-tetrahydropyridine.

Step-by-Step Spill Cleanup Protocol (for minor spills):

-

Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[9]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[10]

-

Don PPE: Put on appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.[10]

-

Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

-

Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[11]

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical attention if irritation develops or persists.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[8]

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[12]

Waste Disposal: Responsible Stewardship

All waste containing N-Boc-1,2,3,6-tetrahydropyridine, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.

Protocol for Waste Disposal:

-

Segregation: Do not mix N-Boc-1,2,3,6-tetrahydropyridine waste with other waste streams.

-

Containerization: Collect waste in a clearly labeled, leak-proof container.[13] The label should include "Hazardous Waste" and the chemical name.

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

Conclusion: A Culture of Safety

N-Boc-1,2,3,6-tetrahydropyridine is an indispensable reagent in the modern synthetic laboratory. By understanding its properties, recognizing its potential hazards, and rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic utility. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and professional responsibility.

References

-

PubChem. 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. Retrieved from [Link]

-

National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]

-

Lane Community College. (2025-03-12). Chemical Spill Response Plan. Retrieved from [Link]

-

GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

-

Florida International University Environmental Health and Safety. Spill Response Procedures. Retrieved from [Link]

-

Scribd. Application Note - N-Boc Protection. Retrieved from [Link]

-

ResearchGate. (2025-08-06). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

NIST. 1,2,3,6-Tetrahydropyridine. Retrieved from [Link]

-

University of Manitoba. Chemical Spill Response Procedure. Retrieved from [Link]

-

National Institutes of Health. (2020-06-23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

-

SKAN AG. Personal Protective Equipment (PPE) for Cytostatics. Retrieved from [Link]

-

Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

-

University of Oklahoma Health Sciences Center. (2025-01-14). Spill Control/Emergency Response. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid | C11H17NO4 | CID 13032569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE | 85838-94-4 [chemicalbook.com]

- 5. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE | CAS: 85838-94-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. fishersci.com [fishersci.com]

- 7. epa.gov [epa.gov]

- 8. fishersci.nl [fishersci.nl]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. ehs.fiu.edu [ehs.fiu.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 14. orf.od.nih.gov [orf.od.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for N-Boc-1,2,3,6-tetrahydropyridine

[1][2]

Executive Summary

N-Boc-1,2,3,6-tetrahydropyridine (CAS: 85838-94-4) is a pivotal intermediate in the synthesis of piperidine-based pharmaceuticals, serving as a protected scaffold for functionalization at the C3, C4, or C5 positions.[1] Its utility in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and hydroboration sequences depends heavily on precise solvent selection.[1][2]

This guide provides a definitive solubility profile for N-Boc-1,2,3,6-tetrahydropyridine, moving beyond basic "like-dissolves-like" heuristics to operational protocols for reaction optimization, extraction, and purification.[1]

Physicochemical Solubility Profile

Structural Determinants

The solubility of N-Boc-1,2,3,6-tetrahydropyridine is governed by the competition between its lipophilic tert-butyl carbamate (Boc) group and the polarizable tetrahydropyridine ring.[1]

-

Lipophilic Domain: The tert-butyl group and the alkene backbone drive high affinity for non-polar and chlorinated solvents.[1][2]

-

Polar Domain: The carbamate carbonyl and nitrogen lone pair allow for hydrogen bond acceptance, granting solubility in polar aprotic solvents and moderate compatibility with alcohols.

Solvent Compatibility Matrix

The following data consolidates empirical observations from synthetic workflows and physical property databases.

| Solvent Class | Representative Solvents | Solubility Status | Operational Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Standard solvent for dissolution, reactions, and liquid transfer.[1] |

| Esters | Ethyl Acetate (EtOAc) | High | Primary solvent for extraction workups and silica gel chromatography.[1][2] |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | High | Preferred for lithiation and boronic ester formation (anhydrous conditions).[1] |

| Aromatics | Toluene, Benzene | High | Used in high-temperature couplings (e.g., Heck, Suzuki).[1] |

| Alcohols | Methanol, Ethanol | Moderate to High | Soluble, but nucleophilic nature may interfere with specific electrophilic steps. |

| Alkanes | Hexanes, Heptane | Moderate | Often acts as a co-solvent in chromatography; pure compound may oil out at low temps. |

| Aqueous | Water, Brine | Insoluble (<0.1 g/L) | Critical for phase separation during workup.[1] |

Critical Note: While the parent compound is often a liquid or low-melting solid at room temperature, its derivatives (e.g., boronic esters) are frequently solids that may require recrystallization from Hexane/EtOAc mixtures.[1]

Operational Workflows: Solubility in Action

Reaction Media Selection

Choice of solvent is dictated not just by solubility, but by the chemical stability of the Boc group and the intended transformation.

-

Lithiation/Functionalization:

-

Palladium-Catalyzed Couplings (Suzuki/Heck):

-

Deprotection (Boc Removal):

Purification Strategies

The compound's solubility differential between organic and aqueous phases is the basis for its isolation.[2]

Protocol: Liquid-Liquid Extraction (Self-Validating)

Objective: Isolate N-Boc-1,2,3,6-tetrahydropyridine from a crude aqueous reaction mixture.

-

Phase Creation: Add Ethyl Acetate (EtOAc) or DCM to the reaction mixture.[2] Volume ratio should be 1:1 relative to the aqueous phase.[2]

-

Validation Check: Observe the interface. The organic layer (containing the product) will be on top for EtOAc/Water and on the bottom for DCM/Water.[2]

-

Partitioning: Shake vigorously and vent. The lipophilic N-Boc compound partitions >99% into the organic layer due to its hydrophobicity.[1][2]

-

Drying: Separate the organic layer and dry over anhydrous Na₂SO₄. The drying agent should flow freely (like snow); if it clumps, water is still present (solubility failure).[2]

Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the process stage.

Figure 1: Solubility-driven workflow for solvent selection during synthesis and isolation.

Troubleshooting & Stability

-

Acid Sensitivity: While soluble in acidic media, the N-Boc group is acid-labile.[1][2] Avoid prolonged exposure to acidic solvents (e.g., acetic acid, unbuffered HCl) unless deprotection is intended.[2]

-

Oiling Out: In pure alkanes (Hexanes), the compound may separate as an oil rather than a crystal, particularly if impurities are present. Adding a small amount of DCM or EtOAc helps maintain a single phase during loading for chromatography.[2]

References

-

ChemicalBook. (2025).[2] N-BOC-1,2,3,6-TETRAHYDROPYRIDINE Properties and Solubility Profile. Retrieved from [1][2]

-

Sigma-Aldrich. (2025).[1][2] N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Product Specification and Applications. Retrieved from [1][2]

-

National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 11052578: tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate. Retrieved from [1][2]

-

TCI Chemicals. (2025).[2] 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Product Data. Retrieved from [1][2]

-

BenchChem. (2025).[2][4] The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. Retrieved from [1][2]

Sources

Methodological & Application

Application Note: Precision Synthesis of Tetrahydropyridine-Based MAO-B Inhibitors

Leveraging N-Boc-1,2,3,6-tetrahydropyridine Scaffolds for Divergent Drug Discovery

Executive Summary & Strategic Rationale

The 1,2,3,6-tetrahydropyridine (THP) scaffold is a "privileged structure" in neuropharmacology, most notoriously known as the core of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). While MPTP is a neurotoxin converted by Monoamine Oxidase B (MAO-B) into the parkinsonian toxin MPP+, structural analogs of this scaffold—specifically those modified at the N1 and C4 positions—can function as potent, selective, and reversible MAO-B inhibitors rather than substrates.

This guide details the use of N-Boc-1,2,3,6-tetrahydropyridine as a safe, versatile intermediate. Unlike direct manipulation of the free amine, the N-Boc protection strategy allows for:

-

Divergent C4-Functionalization: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install diverse aryl/heteroaryl systems without interference from the secondary amine.

-

Safety Control: Preventing the premature formation of lipophilic, blood-brain-barrier permeable toxins during intermediate steps.

-

Pharmacophore Tuning: Late-stage N-alkylation to install "warheads" (e.g., propargyl groups) that switch the mechanism from substrate turnover to suicide inhibition.

Critical Safety Advisory: The MPTP Hazard

WARNING: Researchers must exercise extreme caution when synthesizing 1,2,3,6-tetrahydropyridines.

-

Toxicity: The N-methyl derivative (MPTP) causes irreversible Parkinsonism via MAO-B dependent bioactivation.[1]

-

Mitigation: This protocol utilizes the N-Boc protected intermediate, which is metabolically inert regarding MAO-B oxidation.

-

Constraint: Do not synthesize N-methyl-4-phenyl analogs unless specifically authorized for neurotoxicity modeling. For MAO inhibition, bulky N-substituents or N-propargyl groups are preferred to prevent conversion to pyridinium species.

Strategic Synthesis Workflow

The synthesis relies on a "Protect-Couple-Deprotect-Functionalize" strategy. The core intermediate is N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine (Enol Triflate) or the corresponding Boronate Ester .

Visualizing the Pathway

The following diagram illustrates the divergent synthesis pathway, highlighting the critical decision point between creating a substrate (toxin) and an inhibitor.

Caption: Divergent synthesis of MAO-B modulators. The N-Boc strategy allows safe installation of the C4-aryl group before defining the N-substituent.

Detailed Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

This step installs the aryl group into the tetrahydropyridine ring. We utilize the N-Boc-enol triflate as the electrophile.

Reagents:

-

N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(PPh3)4 (0.05 equiv) or Pd(dppf)Cl2 (0.05 equiv)

-

Potassium Carbonate (K2CO3) (2.0 equiv)[2]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) stability).

-

Assembly: Add the N-Boc-enol triflate, Aryl Boronic Acid, and K2CO3.

-

Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon. Seal the vial immediately.

-

Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting triflate should disappear.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Checkpoint: The product is the N-Boc-4-aryl-1,2,3,6-tetrahydropyridine .

-

Protocol B: Biological Evaluation (MAO-B Inhibition Assay)

Once the final inhibitor is synthesized (after deprotection and N-functionalization), its potency must be validated. The Kynuramine Fluorometric Assay is the industry standard.

Mechanism: MAO-B oxidizes non-fluorescent Kynuramine to 4-hydroxyquinoline (fluorescent). Inhibitors reduce the rate of fluorescence generation.

Materials:

-

Recombinant Human MAO-B (Sigma or Corning Supersomes)

-

Substrate: Kynuramine hydrobromide

-

Positive Control: Selegiline (Deprenyl)

-

Buffer: 100 mM Potassium Phosphate, pH 7.4

Step-by-Step Assay:

-

Inhibitor Preparation: Dissolve test compounds in DMSO (10 mM stock). Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in Phosphate Buffer (keep DMSO < 1% final).

-

Pre-Incubation:

-

Add 50 µL of MAO-B enzyme solution (approx.[3] 0.015 mg/mL protein) to 96-well black plates.

-

Add 20 µL of Test Inhibitor dilution.

-

Incubate at 37°C for 10 minutes . This allows the inhibitor to bind (crucial for mechanism-based inhibitors like propargylamines).

-

-

Reaction Initiation: Add 30 µL of Kynuramine substrate (Final concentration = 2x Km, typically 50 µM).

-

Measurement: Immediately read fluorescence in kinetic mode for 20–30 minutes.

-

Excitation: 310 nm

-

Emission: 400 nm

-

-

Data Analysis: Calculate the slope (RFU/min) for the linear portion. Determine IC50 by plotting Slope vs. Log[Inhibitor].

Mechanistic Insight: Substrate vs. Inhibitor[4][5][6]

Understanding why we synthesize specific derivatives is vital. The diagram below details the interaction within the MAO-B active site.[4]

Caption: Divergent fate of THP derivatives. N-Methyl analogs often undergo oxidation to toxins, while N-Propargyl analogs trap the FAD cofactor.

Data Presentation Standards

When reporting results for these compounds, use the following table structure to ensure comparability across studies.

Table 1: Structure-Activity Relationship (SAR) of 4-Aryl-1,2,3,6-tetrahydropyridines

| Compound ID | R1 (N-Subst.) | R2 (C4-Aryl) | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (A/B) | Type |

| Ref (Selegiline) | Propargyl | - | 0.02 | >10 | >500 | Irreversible |

| THP-01 | Methyl | Phenyl | N/A (Substrate) | N/A | - | TOXIC |

| THP-02 | Propargyl | Phenyl | 0.045 | 12.5 | 277 | Inhibitor |

| THP-03 | Propargyl | 3-Cl-Phenyl | 0.012 | 8.0 | 666 | Inhibitor |

| THP-04 | Benzyl | 4-F-Phenyl | 1.20 | 5.5 | 4.5 | Reversible |

References

-

Castagnoli, N., Jr., et al. (1992).[5][6] Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. Journal of Medicinal Chemistry.

-

Petzer, J. P., et al. (2008).[7] Structure–activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry.

-

Comins, D. L., et al. (2005). Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Journal of Organic Chemistry.

-

Sigma-Aldrich. Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) Technical Bulletin.

-

Kalgutkar, A. S., et al. (1995). Interactions of nitrogen-containing xenobiotics with monoamine oxidase. Chemical Research in Toxicology.

Sources

- 1. Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

N-Boc-1,2,3,6-tetrahydropyridine as an intermediate for pharmaceutical synthesis

Abstract

N-Boc-1,2,3,6-tetrahydropyridine (CAS: 80965-30-6) serves as a critical scaffold in the synthesis of piperidine-based alkaloids and active pharmaceutical ingredients (APIs). Its structural duality—possessing both a reactive alkene and a protected amine—allows for orthogonal functionalization strategies. This guide details the technical protocols for leveraging this intermediate in the synthesis of serotonin reuptake inhibitors (e.g., Paroxetine) and provides validated methodologies for epoxidation and palladium-catalyzed arylation.

Introduction: The Tetrahydropyridine Scaffold

The 1,2,3,6-tetrahydropyridine ring is a pharmacophore embedded in numerous bioactive molecules. The tert-butoxycarbonyl (Boc) protected variant is preferred in early-stage drug discovery due to its stability against nucleophilic attack and its ability to direct stereoselectivity during olefin functionalization.

Key Chemical Advantages:

-

Orthogonal Reactivity: The C=C double bond is electronically distinct from the carbamate, allowing selective oxidation, reduction, or coupling without affecting the nitrogen protecting group.

-

Conformational Bias: The Boc group enforces a specific ring pucker, often enhancing diastereoselectivity in epoxidation and hydroboration reactions.

-

Safety Profile: Unlike the free amine, the N-Boc derivative is non-volatile and easier to handle as a solid or viscous oil.

Reactivity Profile & Visual Guide

The following diagram illustrates the primary divergent synthetic pathways accessible from N-Boc-1,2,3,6-tetrahydropyridine.

Figure 1: Divergent synthetic pathways from the N-Boc-1,2,3,6-tetrahydropyridine core.[1] Green arrows indicate functionalization of the alkene; yellow indicates C-C bond formation; red indicates deprotection.

Detailed Experimental Protocols

Protocol A: Regioselective Epoxidation

Target: tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Application: Precursor for ring-opening nucleophilic attacks (e.g., azide, amines) to generate 3,4-disubstituted piperidines.

Reagents:

-

N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA), 70-75% (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aq. Na2SO3 and NaHCO3

Procedure:

-

Preparation: Dissolve N-Boc-1,2,3,6-tetrahydropyridine (10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C using an ice bath.

-

Addition: Slowly add m-CPBA (15 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C during addition to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1); the starting material (Rf ~0.[2]6) should disappear, and a more polar spot (Rf ~0.3) should appear.[3]

-

Workup (Critical Step):

-

Quench excess peroxide by adding saturated aq. Na2SO3 (30 mL) and stirring vigorously for 20 minutes. Test the aqueous layer with starch-iodide paper to ensure no peroxide remains (paper should remain white).

-

Wash the organic layer with saturated aq. NaHCO3 (3 x 30 mL) to remove m-chlorobenzoic acid byproduct. CO2 evolution will occur; vent frequently.

-

Wash with brine (30 mL), dry over anhydrous Na2SO4, and filter.

-

-

Purification: Concentrate under reduced pressure. The crude oil is often sufficiently pure (>90%) for downstream use. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Yield: 90-95% as a colorless viscous oil or low-melting solid.

Protocol B: Palladium-Catalyzed Heck Arylation

Target: 4-Aryl-N-Boc-1,2,3,6-tetrahydropyridine derivatives Application: Synthesis of Paroxetine and phenyl-piperidine pharmacophores.

Reagents:

-

N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv)

-

Aryl iodide (e.g., 4-iodofluorobenzene) (1.2 equiv)

-

Pd(OAc)2 (5 mol%)[4]

-

Triphenylphosphine (PPh3) (10 mol%) or Tri-o-tolylphosphine (for sterically demanding substrates)

-

Triethylamine (Et3N) (2.5 equiv)

-

Acetonitrile (MeCN) or DMF

Procedure:

-

Catalyst Formation: In a dry pressure vial or Schlenk flask, combine Pd(OAc)2 and PPh3 in MeCN. Stir under Nitrogen for 15 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

-

Substrate Addition: Add the Aryl iodide, N-Boc-1,2,3,6-tetrahydropyridine, and Et3N.

-

Reaction: Seal the vessel and heat to 80°C for 12-24 hours.

-

Mechanistic Insight: The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by syn-insertion into the double bond. Beta-hydride elimination restores the double bond, typically yielding the 4-aryl product due to electronic stabilization by the carbamate.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check: 1H NMR should show the disappearance of the alkene protons of the starting material (approx 5.7 ppm) and the appearance of a single alkene proton in the product (approx 6.0-6.2 ppm) if 4-substitution occurred.

Case Study: Paroxetine Synthesis Workflow

The following flowchart demonstrates the industrial relevance of this intermediate in the synthesis of Paroxetine (Paxil), highlighting the stereochemical inversion strategy.

[6]

Safety & Handling Data

| Parameter | Specification / Hazard | Handling Precaution |

| Physical State | Low-melting solid or viscous liquid | Store at 2-8°C. Hygroscopic. |

| Flash Point | >110°C (Predicted) | Combustible. Keep away from open flames. |

| Reactivity | Acid-labile (Boc group) | Avoid strong acids unless deprotection is intended. |

| Toxicity | Irritant (Skin/Eye/Respiratory) | Wear nitrile gloves and safety glasses. Use in fume hood. |

| Incompatibility | Strong Oxidizers | Segregate from nitric acid and peroxides (unless in controlled reaction). |

References

-

General Reactivity & Epoxidation

- ChemicalBook. "7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester Synthesis."

-

Paroxetine Synthesis Applications

- Santos, J. et al. "Recent Advances in the Synthesis of the Antidepressant Paroxetine." Current Medicinal Chemistry, 2021.

-

Heck Reaction Protocols

- Beilstein Journal of Organic Chemistry. "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions."

-

Commercial Availability & Specs

-

Sigma-Aldrich. "N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester." (Related derivative demonstrating scaffold utility).

-

-

C-H Functionalization Context

- National Institutes of Health (NIH). "Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)

Sources

- 1. US6228955B1 - Asymmetric epoxides, their synthesis and use - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

Troubleshooting & Optimization

Stability issues of N-Boc-1,2,3,6-tetrahydropyridine under acidic conditions

Subject: Handling, Stability, and Deprotection in Acidic Media

Executive Summary & Safety Advisory

Status: CRITICAL ATTENTION REQUIRED

The stability of N-Boc-1,2,3,6-tetrahydropyridine under acidic conditions is a duality: the molecule is designed to be acid-labile (for Boc removal), but the resulting tetrahydropyridine core is kinetically unstable as a free base and prone to isomerization under forcing acidic conditions.

Safety Warning (MPTP Analog Risk): While N-Boc-1,2,3,6-tetrahydropyridine itself is a building block, its deprotected derivatives (specifically N-methylated analogs like MPTP) can be potent neurotoxins that induce permanent Parkinsonian symptoms. Always handle the deprotected salt as if it were a potential neurotoxin. Use full PPE and work exclusively in a fume hood.

The Acid Sensitivity Matrix (Troubleshooting)

The following matrix addresses the most common failure modes reported by users during the acidic treatment of this scaffold.

| Symptom | Probable Cause | Mechanism of Failure | Corrective Action |

| Reaction turns black/tarry | Oxidative Polymerization | The free base (generated during workup or by insufficient acid) oxidizes to pyridinium species or polymerizes via the enamine pathway. | Do not neutralize to pH > 7. Isolate as the HCl or TFA salt directly. Avoid air exposure.[1] |

| Low Yield / Ketone formation | Acid-Catalyzed Isomerization | Prolonged exposure to strong acid causes the double bond to migrate from the 4,5-position (isolated) to the 3,4-position (enamine), which hydrolyzes. | Limit reaction time. Use 4M HCl/Dioxane at 0°C and stop immediately upon consumption of starting material. |

| "Missing" Product in NMR | Volatility | The free base of 1,2,3,6-tetrahydropyridine is volatile and can be lost on the rotovap if not protonated. | Keep acidic. Ensure the product remains a salt (HCl/TFA) during concentration. |

| Incomplete Deprotection | Steric/Electronic Drag | Dilute acid (e.g., 10% TFA) is insufficient to overcome the carbamate stability without heating (which risks isomerization). | Increase Acidity, Decrease Temp. Use neat TFA or 4M HCl/Dioxane at 0°C. |

Mechanistic Insight: The "Danger Zone"

To successfully handle this molecule, you must understand the competition between Deprotection (Good) and Isomerization/Oxidation (Bad).

The Isomerization Trap

The 1,2,3,6-isomer (isolated double bond) is the kinetic product. Under thermodynamic control (strong acid + heat + time), the double bond migrates to form the 1,2,3,4-isomer (enamine). Enamines are unstable in aqueous acid and hydrolyze to ketones, destroying your ring system.

The Oxidation Trap

The deprotected secondary amine is prone to oxidation by air (Wacker-type or radical mechanisms) to form the fully aromatic pyridine, especially if the pH is raised to generate the free base.

Diagram 1: Degradation Pathways vs. Stable Isolation